Ethyl 2-amino-5-bromonicotinate

Synthetic methodology Bromination Process chemistry

Ethyl 2-amino-5-bromonicotinate (CAS 433226-06-3) is a brominated pyridine-3-carboxylate ester belonging to the class of 2-aminonicotinate derivatives. It incorporates three synthetically orthogonal functional groups—a primary amine at C-2, a bromine atom at C-5, and an ethyl ester at C-3—on a single pyridine ring.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 433226-06-3
Cat. No. B040290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-bromonicotinate
CAS433226-06-3
SynonymsETHYL 2-AMINO-5-BROMONICOTINATE; Ethyl 2-amino-5-bromopyridine-3-carboxylate; Ethyl 2-amino-5-bromopyridine-3-carboxylate, 2-Amino-5-bromo-3-(ethoxycarbonyl)pyridine; 3-Pyridinecarboxylic acid, 2-aMino-5-broMo-, ethyl ester
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)Br)N
InChIInChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyQGADVECLXFPSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-5-bromonicotinate (CAS 433226-06-3): Core Physicochemical and Regulatory Procurement Profile


Ethyl 2-amino-5-bromonicotinate (CAS 433226-06-3) is a brominated pyridine-3-carboxylate ester belonging to the class of 2-aminonicotinate derivatives. It incorporates three synthetically orthogonal functional groups—a primary amine at C-2, a bromine atom at C-5, and an ethyl ester at C-3—on a single pyridine ring. Its physicochemical profile includes a melting point of 139–141 °C, a boiling point of 290.6±35.0 °C (predicted), a density of 1.575±0.06 g/cm³ (predicted), a LogP of 2.18420, an aqueous solubility of approximately 1.3 g/L at 25 °C, and a polar surface area (PSA) of 65.21 Ų . The compound is commercially available at 97–98% purity with batch-specific quality-control documentation including NMR, HPLC, and GC certificates of analysis, and is supplied by multiple global vendors with storage recommendations at 2–8 °C, protected from light .

Why Ethyl 2-Amino-5-bromonicotinate Cannot Be Interchanged with Its Chloro, Iodo, Methyl-Ester, or Non-Halogenated Analogs


The 5-bromo substituent on ethyl 2-amino-5-bromonicotinate occupies a kinetically and thermodynamically distinct reactivity window among the halogens. In palladium-catalyzed cross-coupling reactions, aryl bromides consistently exhibit oxidative addition rates intermediate between the poorly reactive aryl chlorides and the excessively labile aryl iodides—iodides being prone to premature decomposition and homocoupling side reactions [1]. The 5-bromo group on this scaffold therefore enables Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under milder conditions and with broader substrate scope than the 5-chloro analog, while avoiding the storage instability and light-sensitivity liabilities of the 5-iodo congener. Simultaneously, the ethyl ester serves as a masked carboxylic acid that can be selectively hydrolyzed, whereas the methyl ester analog (CAS 50735-34-7) has a higher melting point (143–146 °C) and lower organic-solvent solubility, which can complicate downstream purification workflows. These multiparametric differences mean that simply substituting a chloro, iodo, methyl-ester, or non-halogenated analog is unlikely to reproduce the same reaction yield, purity profile, or downstream derivatization efficiency.

Quantitative Differentiation of Ethyl 2-Amino-5-bromonicotinate Against Its Closest Analogs: Head-to-Head Physicochemical and Reactivity Data


Synthesis Efficiency: Quantitative Bromination of Ethyl 2-Aminonicotinate with NBS Achieves 100% Yield

Ethyl 2-amino-5-bromonicotinate is synthesized via bromination of ethyl 2-aminonicotinate (CAS 13362-26-0) with N-bromosuccinimide (NBS) in acetonitrile at 0 °C to room temperature over 2 hours. The reported isolated yield is 100% (36.9 g from 25 g of starting material, 150.44 mmol scale), with the product used directly in subsequent steps without further purification [1]. This contrasts with the bromination of the non-aminated analog (ethyl nicotinate), which typically requires more forcing conditions and yields in the 85–90% range, and with the synthesis of the chloro analog, which often employs less efficient electrophilic chlorination protocols.

Synthetic methodology Bromination Process chemistry

Thermal Stability and Crystallinity: Melting Point 139–141 °C Distinguishes the 5-Bromo Ester from the 5-Chloro (115–125 °C) and Non-Halogenated (96–98 °C) Analogs

The melting point of ethyl 2-amino-5-bromonicotinate is 139–141 °C , which is substantially higher than that of the 5-chloro analog (reported as 115–117 °C by Apollo Scientific and 120–125 °C by AKSci ) and the non-halogenated parent compound ethyl 2-aminonicotinate (96–98 °C ). The methyl ester analog (methyl 2-amino-5-bromonicotinate, CAS 50735-34-7) exhibits a comparable or slightly higher melting point of 143–146 °C . A higher melting point within this series generally correlates with greater crystalline lattice energy, which can facilitate purification by recrystallization and improve long-term solid-state storage stability.

Crystallinity Purification Solid-state properties

Aqueous Solubility Advantage: 1.3 g/L for the 5-Bromo Ethyl Ester vs. 0.82 g/L for the 5-Chloro Analog

Ethyl 2-amino-5-bromonicotinate exhibits an experimentally determined aqueous solubility of approximately 1.3 g/L at 25 °C . In contrast, the 5-chloro analog (ethyl 2-amino-5-chloronicotinate, CAS 169495-51-6) has a reported solubility of only 0.82 g/L under identical temperature conditions . This represents a ~59% higher aqueous solubility for the brominated derivative, which, while both compounds are classified as sparingly soluble, may confer a meaningful advantage in aqueous or mixed aqueous-organic reaction systems, particularly in bioconjugation chemistry or in assays requiring a minimal dissolved concentration of the building block.

Solubility Reaction medium compatibility Formulation

Lipophilicity Tuning: LogP of 2.18 for the 5-Bromo Ethyl Ester Positioned Between the 5-Iodo (LogP 1.45) and 5-Chloro (LogP 2.08) Analogs

The calculated LogP of ethyl 2-amino-5-bromonicotinate is 2.18420, compared to 2.07510 for the 5-chloro analog and 1.4451 for the 5-iodo analog . This counter-intuitive ranking—bromo > chloro > iodo—reflects the interplay of halogen polarizability, molecular volume, and electronic effects on the predicted partition coefficient. For medicinal chemistry programs optimizing lead compounds toward the Lipinski 'Rule of 5' sweet spot (LogP 1–3), the brominated ethyl ester offers a LogP that is 0.11 units higher than the chloro analog and 0.74 units higher than the iodo analog, providing a distinct lipophilicity tuning option when the 5-aryl coupling product requires specific physicochemical constraints.

Lipophilicity Drug-likeness SAR optimization

Cross-Coupling Reactivity: Aryl Bromide Occupies the Optimal Reactivity Window Between Aryl Chloride (Under-Reactive) and Aryl Iodide (Over-Reactive) for Palladium-Catalyzed Couplings

In palladium-catalyzed cross-coupling reactions, the relative reactivity order of aryl halides follows Ar-I > Ar-Br >> Ar-Cl, governed by the carbon–halogen bond dissociation energy and the rate of oxidative addition to Pd(0). Aryl bromides such as the 5-bromo substituent on ethyl 2-amino-5-bromonicotinate undergo oxidative addition at rates 10–100× faster than the corresponding aryl chlorides under comparable conditions, while aryl iodides, though even more reactive, are susceptible to light-induced dehalogenation, homocoupling, and catalyst poisoning [1]. The 5-bromonicotinate scaffold has been explicitly demonstrated to couple efficiently with arylboronic acids in Suzuki–Miyaura reactions to produce 5-arylnicotinates, with the reaction being more sensitive to steric effects in the boronic acid partner than in the pyridyl bromide electrophile [2]. No comparable general study exists for 5-chloronicotinate coupling under similarly mild conditions.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Reactivity

Derivatization Versatility: Three Orthogonal Functional Handles Enable Sequential Chemoselective Transformations Not Possible with Mono- or Di-Functional Analogs

Ethyl 2-amino-5-bromonicotinate presents three chemically distinct reactive sites on a single pyridine scaffold: (1) the 2-NH₂ group for amide coupling, reductive amination, or diazotization; (2) the 5-Br atom for palladium-catalyzed cross-coupling; and (3) the 3-COOEt ester for hydrolysis to the carboxylic acid or reduction to the alcohol. This is in contrast to ethyl 2-aminonicotinate (CAS 13362-26-0), which lacks the halogen handle and therefore cannot participate in cross-coupling without prior C–H activation, and to ethyl 5-bromonicotinate, which lacks the 2-amino group and thus has no amine-based derivatization pathway . The 2-amino-5-bromonicotinic acid scaffold (hydrolyzed form) has been specifically employed to prepare 6-pyrazole-substituted quinazoline derivatives exhibiting potent tyrosine kinase inhibitory activity against human breast cancer (SK-BR-3) and lung adenocarcinoma cell lines , demonstrating that the ethyl ester serves as a tractable precursor to biologically active chemotypes.

Orthogonal reactivity Diversity-oriented synthesis Building block

Top Research and Industrial Application Scenarios for Ethyl 2-Amino-5-bromonicotinate Driven by Differentiated Physicochemical Evidence


Parallel Library Synthesis via Suzuki–Miyaura Diversification at the 5-Position

The 5-bromo substituent on ethyl 2-amino-5-bromonicotinate provides an optimal reactivity profile for high-throughput parallel synthesis. Unlike the 5-chloro analog, which requires specialized catalyst–ligand systems and elevated temperatures for efficient oxidative addition, the 5-bromo group undergoes smooth coupling with a broad range of aryl- and heteroarylboronic acids under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions at 60–90 °C. As demonstrated in the general synthesis of 5-arylnicotinates, arylboronic acids couple efficiently with 5-bromonicotinates, and the reaction is more sensitive to steric factors in the boronic acid than in the pyridyl bromide [1]. This reactivity window enables the parallel synthesis of 48–96 member libraries without individual reaction optimization, directly supporting fragment-based and diversity-oriented synthesis strategies. Procurement of the bromo rather than chloro building block for library synthesis reduces the risk of stochastic coupling failure across diverse boronic acid inputs.

Kinase Inhibitor Lead Generation via Quinazoline and Pyrido[2,3-d]pyrimidine Scaffolds

Hydrolysis of the ethyl ester group of ethyl 2-amino-5-bromonicotinate yields 2-amino-5-bromonicotinic acid, a validated precursor for constructing 6-substituted quinazoline tyrosine kinase inhibitors. The resulting compounds have demonstrated potent inhibitory activity against EGFR and related kinases, with specific derivatives showing anti-proliferative effects against SK-BR-3 breast cancer cells (IC₅₀ values in the low micromolar range) . The ethyl ester form is preferentially procured over the free acid because it offers superior organic solubility (LogP 2.18) for the initial amide coupling step and eliminates the need for an in situ carboxyl protection strategy, as confirmed by its use in patent-protected synthetic routes (WO2015/95128; CN104402881) . The bromine atom at the 5-position is retained through the quinazoline-forming sequence and can subsequently serve as a cross-coupling handle for late-stage diversification.

Agrochemical Intermediate Synthesis Exploiting the Dual Amino-Bromo Functionality

The combination of a free primary amine and a bromine leaving group on the same pyridine ring makes ethyl 2-amino-5-bromonicotinate a strategic intermediate for constructing N-heterocyclic agrochemicals. The 2-amino group can be converted to a diazonium salt for Sandmeyer-type halogen exchange or azo coupling, while the 5-bromo substituent permits independent introduction of aryl, heteroaryl, or alkynyl groups via palladium catalysis. This orthogonal reactivity is absent in the non-halogenated parent compound (ethyl 2-aminonicotinate) and significantly less efficient in the 5-chloro analog, which requires harsher coupling conditions that risk degrading the acid-labile ethyl ester. The compound's solubility of 1.3 g/L in water —higher than the 0.82 g/L of the chloro analog—further facilitates aqueous workup and reduces the solvent burden in large-scale agrochemical process development.

Bioconjugation and Chemical Probe Synthesis Requiring Defined Physicochemical Properties

For applications requiring attachment of the nicotinate scaffold to biomolecules (e.g., PROTAC linkers, fluorescent probes, affinity tags), the ethyl ester of ethyl 2-amino-5-bromonicotinate serves as a transient protecting group that can be removed under mild basic conditions to reveal the free carboxylic acid for subsequent bioconjugation. The LogP of 2.18 places the compound within the optimal lipophilicity range for cell permeability during intracellular target engagement studies, whereas the more polar iodo analog (LogP 1.45) may exhibit reduced membrane penetration. The melting point of 139–141 °C ensures that the building block can be accurately weighed and dispensed using automated solid-handling systems without the risk of melting or stickiness that can affect lower-melting analogs (e.g., chloro analog at 115–117 °C), improving reliability in automated medicinal chemistry workflows.

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